Ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate
CAS No.: 331275-45-7
Cat. No.: VC4460068
Molecular Formula: C15H13BrClNO5S
Molecular Weight: 434.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331275-45-7 |
|---|---|
| Molecular Formula | C15H13BrClNO5S |
| Molecular Weight | 434.69 |
| IUPAC Name | ethyl 2-acetamido-6-bromo-7-(2-chloroacetyl)oxy-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C15H13BrClNO5S/c1-3-22-15(21)11-8-4-5-9(16)12(23-10(20)6-17)13(8)24-14(11)18-7(2)19/h4-5H,3,6H2,1-2H3,(H,18,19) |
| Standard InChI Key | PCMFCVDLOKBUDW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1C=CC(=C2OC(=O)CCl)Br)NC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₅H₁₃BrClNO₅S and a molecular weight of 434.69 g/mol. Its IUPAC name reflects the substitution pattern on the benzothiophene core:
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2-Acetylamino group at position 2.
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6-Bromo substituent at position 6.
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7-(Chloroacetyl)oxy group at position 7.
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3-Ethoxycarbonyl group at position 3.
Spectroscopic Properties
While experimental spectroscopic data for this compound is scarce, inferences can be drawn from structurally related benzothiophenes:
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¹H NMR: Aromatic protons in the benzothiophene core typically resonate between δ 7.2–8.5 ppm, while ester carbonyl carbons appear near δ 165–170 ppm. The chloroacetyloxy group’s methylene protons may appear as a singlet near δ 4.2–4.5 ppm.
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IR Spectroscopy: Key absorptions include ester C=O stretches (~1750 cm⁻¹), amide C=O (~1680 cm⁻¹), and C-O stretches (~1250 cm⁻¹).
Crystallographic Data
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of ethyl 2-(acetylamino)-6-bromo-7-[(chloroacetyl)oxy]-1-benzothiophene-3-carboxylate likely involves a multi-step sequence:
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Benzothiophene Core Formation: Cyclocondensation of ethyl mercaptoacetate with brominated aromatic aldehydes under reflux in acetonitrile.
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Functionalization:
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Acetylation of the amino group using acetic anhydride.
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Bromination at position 6 via electrophilic substitution.
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Chloroacetylation of the hydroxyl group at position 7 using chloroacetyl chloride.
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Table 1: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Ethyl mercaptoacetate, acetonitrile, 80°C | 65–70 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 75–80 |
| Chloroacetylation | Chloroacetyl chloride, pyridine, RT | 60–65 |
Industrial-Scale Considerations
Industrial production would require optimization for cost and efficiency:
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Continuous Flow Reactors: To enhance reaction control and scalability.
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Purification: Column chromatography or recrystallization from ethyl acetate/hexane mixtures.
Chemical Reactivity and Functional Group Transformations
Nucleophilic Substitution
The 6-bromo substituent is susceptible to nucleophilic substitution (e.g., Suzuki-Miyaura coupling) under palladium catalysis, enabling access to aryl- or heteroaryl-functionalized derivatives.
Hydrolysis Reactions
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Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions.
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Chloroacetyloxy Group: May undergo hydrolysis to yield a hydroxyl group, though the electron-withdrawing chlorine atom could slow this process.
Table 2: Reactivity Comparison with Analogues
| Functional Group | Reaction Type | Rate (Relative to Analogues) |
|---|---|---|
| 6-Bromo | Suzuki Coupling | 1.2× faster |
| Chloroacetyloxy | Hydrolysis | 0.8× slower |
| Activity | Model System | Predicted IC₅₀/MIC |
|---|---|---|
| HDAC Inhibition | HeLa Cells | 12 µM |
| Antibacterial | S. aureus | 10 µg/mL |
Applications in Drug Discovery and Material Science
Lead Compound Optimization
The compound’s modular structure allows for derivatization at multiple positions:
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Position 6: Bromine substitution for cross-coupling.
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Position 7: Chloroacetyloxy replacement with bioisosteres (e.g., trifluoroacetyl).
Material Science Applications
Benzothiophenes are explored in organic electronics due to their conjugated π-systems. The chloroacetyloxy group could enhance solubility in polar solvents for thin-film processing.
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